[(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
CAS No.:
Cat. No.: VC20543386
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H53NO14 |
|---|---|
| Molecular Weight | 807.9 g/mol |
| IUPAC Name | [(1R,4S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,31?,32?,33?,35?,41-,42+,43+/m1/s1 |
| Standard InChI Key | ZDZOTLJHXYCWBA-OTLBCBHOSA-N |
| Isomeric SMILES | CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
| Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Introduction
Potential Applications and Research Findings
Given the lack of specific information on this compound in the search results, potential applications and research findings are speculative. Compounds with similar structures are often studied for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Synthesis and Chemical Reactions
The synthesis of such a complex molecule would involve multiple steps, including the formation of the oxatetracyclic ring system, introduction of the acetyloxy and hydroxy groups, and attachment of the benzoate moiety. Specific synthesis pathways would depend on available starting materials and the desired efficiency of the reaction sequence.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Stereochemistry | 1R, 4S, 10S |
| Potential Applications | Speculative |
Future Research Directions
Future research should focus on synthesizing this compound and evaluating its biological activities. Additionally, computational studies could provide insights into its potential interactions with biological targets.
Given the limitations of the search results, further investigation into scientific databases and literature is necessary to provide a comprehensive overview of this compound.
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